4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one
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Overview
Description
Chinensine B is a diterpenoid compound with the molecular formula C20H28O3 and a molecular weight of 316.4 g/mol . It is isolated from the rhizomes of Alpinia chinensis, a plant traditionally used in Chinese medicine . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Chinensine B involves several steps, starting from simpler organic molecules. The synthesis typically includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Chinensine B may involve large-scale extraction from Alpinia chinensis or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Chinensine B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of acids, bases, or specific catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chinensine B has a wide range of applications in scientific research:
Mechanism of Action
Chinensine B is part of a family of related diterpenoids, including Chinensines A, C, D, and E . These compounds share similar structures but differ in specific functional groups and stereochemistry. Compared to its analogs, Chinensine B may exhibit unique biological activities and pharmacological properties .
Comparison with Similar Compounds
- Chinensine A
- Chinensine C
- Chinensine D
- Chinensine E
- Coronarin E
- Villosin
- Galanolactone
Properties
IUPAC Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPGEKTXQYTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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